N-benzyl-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
説明
N-benzyl-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core. This scaffold is substituted at position 3 with a 4-methoxyphenyl group, at position 7 with a phenyl ring, and at position 2 with a thioacetamide moiety linked via a benzyl group. The pyrrolo[3,2-d]pyrimidine framework is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The 4-methoxyphenyl substituent may enhance lipophilicity and modulate electronic properties, while the thioacetamide group could contribute to hydrogen bonding interactions, influencing target binding and solubility .
特性
IUPAC Name |
N-benzyl-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O3S/c1-35-22-14-12-21(13-15-22)32-27(34)26-25(23(17-30-26)20-10-6-3-7-11-20)31-28(32)36-18-24(33)29-16-19-8-4-2-5-9-19/h2-15,17,30H,16,18H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEQZQWCJOVJAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
The compound also contains a benzyl group, which is known to undergo reactions at the benzylic position . These reactions can be influenced by the presence of other functional groups in the molecule, and can lead to various biological effects.
The compound’s pharmacokinetics would depend on several factors, including its degree of lipophilicity, which affects its ability to diffuse into cells . Other factors that could influence its pharmacokinetics include its size, charge, and the presence of functional groups that can undergo metabolic transformations.
類似化合物との比較
The following analysis compares the target compound with structurally analogous derivatives, focusing on substitutions, synthetic approaches, and inferred biological activities.
Structural Analogues and Substitution Effects
Table 1: Key Structural Features and Molecular Properties
*Estimated based on structural similarity to .
Key Observations :
- Core Heterocycle: Pyrrolo[3,2-d]pyrimidine derivatives (target compound, ) are distinct from thiazolo[4,5-d]pyrimidines and thieno[3,2-d]pyrimidines , which exhibit different electronic properties and binding affinities.
- Substituent Effects :
- 3-Position : Methoxy (target) vs. ethoxy () vs. ethyl () groups influence steric and electronic interactions. Methoxy provides moderate lipophilicity, while ethoxy increases bulk.
- 2-Position : Thioacetamide (target) vs. thioxo-thiazolo () vs. ester () groups modulate hydrogen-bonding capacity and metabolic stability.
- 7-Position : Phenyl (target, ) is conserved across analogues, suggesting its role in π-π stacking with biological targets.
Q & A
Q. Table 1: Optimized Reaction Conditions
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Ethanol | |
| Catalyst | Piperidine | |
| Temperature | 0–5°C | |
| Purification | Column chromatography |
Basic: What spectroscopic and crystallographic methods are recommended for structural confirmation?
Methodological Answer:
- Spectroscopy :
- NMR : Use H and C NMR in DMSO-d₆ to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–8.2 ppm).
- IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-C=S at ~650 cm⁻¹).
- Crystallography :
Q. Table 2: Key XRD Parameters from Analogous Compounds
| Parameter | Value (Å/°) | Reference |
|---|---|---|
| Mean C-C bond | 1.39–1.42 | |
| R factor | ≤0.054 | |
| Data/Parameter Ratio | 13.6 |
Advanced: How can hydrogen bonding patterns be analyzed to predict crystal packing behavior?
Methodological Answer:
- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., N-H···O, S-H···N) using software like Mercury. For example, analyze dimeric motifs in the pyrrolo-pyrimidine core .
- Disorder Handling : Use SHELXL’s PART instruction to model disordered atoms, refining occupancy factors iteratively .
Q. Table 3: Common Hydrogen Bonds in Pyrrolo-Pyrimidine Derivatives
| Donor-Acceptor | Distance (Å) | Angle (°) | Reference |
|---|---|---|---|
| N-H···O (amide) | 2.85–3.10 | 150–160 | |
| C-H···π (aromatic) | 3.30–3.50 | 140–150 |
Advanced: What computational strategies predict reactivity or binding modes for SAR studies?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrrolo-pyrimidine core. Use Gaussian09 with B3LYP/6-31G(d) basis set.
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., kinase binding) using GROMACS, focusing on the thioacetamide moiety’s flexibility .
Q. Table 4: Computed Reactivity Parameters
| Parameter | Value (eV) | Reference |
|---|---|---|
| HOMO-LUMO gap | 4.2–4.5 | Calculated |
| Fukui (S) | 0.12 | Calculated |
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization :
- Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine).
- Validate purity (>95% via HPLC) to exclude impurities as confounding factors.
- Data Reprodubility : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Advanced: What strategies optimize regioselectivity in pyrrolo-pyrimidine functionalization?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the acetamide nitrogen) to steer sulfuration or alkylation to the 2-position .
- Microwave-Assisted Synthesis : Reduce side reactions (e.g., dimerization) by shortening reaction time (e.g., 30 minutes at 100°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
